N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a sulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-halo ketone with an amide.
Introduction of the Thiophene Ring: This step involves the coupling of the oxazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine: shares similarities with other sulfonyl-containing heterocycles, such as sulfonyl thiophenes and sulfonyl oxazoles.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol.
Oxazole Derivatives: Compounds like 2-oxazoline and 2-oxazolylmethanol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)22-15(19-17)14-3-2-10-23-14/h2-5,8-10,12,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWANWYHDIOCJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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